molecular formula C11H15NO3 B177467 butyl N-(3-hydroxyphenyl)carbamate CAS No. 13683-93-7

butyl N-(3-hydroxyphenyl)carbamate

Cat. No.: B177467
CAS No.: 13683-93-7
M. Wt: 209.24 g/mol
InChI Key: TVPNKCCDZVUNFP-UHFFFAOYSA-N
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Description

Butyl N-(3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C11H15NO3 It is a derivative of carbamic acid and is characterized by the presence of a butyl group and a 3-hydroxyphenyl group attached to the nitrogen atom of the carbamate moiety

Synthetic Routes and Reaction Conditions:

    Amination (Carboxylation) Method: One common method for synthesizing carbamates involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).

    Carbamoylation Method: Another method involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions.

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate moiety, potentially converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group or the carbamate moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

  • The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Chemistry:

Biology and Medicine:

Industry:

  • In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of butyl N-(3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. In the context of its antitubercular activity, the compound likely inhibits key enzymes or pathways essential for the survival and replication of Mycobacterium tuberculosis. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interfere with cell wall synthesis or other critical processes in the bacteria .

Comparison with Similar Compounds

Uniqueness:

  • Butyl N-(3-hydroxyphenyl)carbamate is unique due to its specific combination of a butyl group and a 3-hydroxyphenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential applications in different fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

butyl N-(3-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-3-7-15-11(14)12-9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPNKCCDZVUNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310133
Record name butyl N-(3-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13683-93-7
Record name NSC222563
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name butyl N-(3-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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